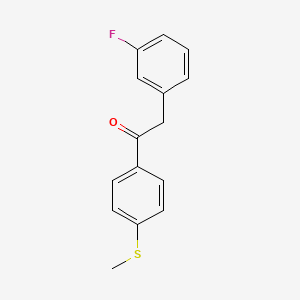

2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone

Description

2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone is a substituted ethanone derivative featuring a 3-fluorophenyl group at the α-position and a 4-(methylthio)phenyl group at the ketone position. The methylthio (-SMe) substituent introduces sulfur-based electron donation and lipophilicity, while the fluorine atom enhances electronegativity and metabolic stability. This compound’s molecular formula is C₁₅H₁₃FOS, with a molecular weight of 260.33 g/mol (calculated from structural analogs in and ).

Its synthesis likely involves Friedel-Crafts acylation or halogenation strategies, similar to methods for 1-(4-(methylthio)phenyl)ethanone (CAS 1778-09-2), where acetyl groups are introduced to aromatic rings under acidic conditions. The fluorine atom may be incorporated via electrophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

2-(3-fluorophenyl)-1-(4-methylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FOS/c1-18-14-7-5-12(6-8-14)15(17)10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKKDKSESPEKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone typically involves the reaction of 3-fluorobenzaldehyde with 4-(methylthio)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

- Electron-Withdrawing vs. Electron-Donating Groups: The methylthio group (-SMe) is a moderate electron donor via sulfur’s lone pairs, enhancing solubility in nonpolar solvents compared to electron-withdrawing groups like nitro (-NO₂).

- Steric Effects : Bulky substituents (e.g., azepane in ) reduce reactivity in nucleophilic substitutions compared to smaller groups like -SMe or -F.

Physicochemical Properties

Table 2: Physical Property Comparison

*Estimated based on analogs with similar substituents.

- Melting Points : Hydroxyl groups (e.g., trihydroxyphenyl in ) increase intermolecular hydrogen bonding, raising melting points. The target compound’s lack of hydroxyl groups results in a lower melting point (~150-160°C).

- Lipophilicity : The -SMe group increases LogP (3.2) compared to hydroxylated analogs (LogP ~1.5-1.8), suggesting better membrane permeability.

Biological Activity

2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone, also known as a derivative of ketone compounds, has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory properties. This article will explore the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.

The compound's structure is characterized by the presence of a fluorophenyl group and a methylthio group, which contribute to its unique biological properties. The molecular formula is , and it has a molecular weight of approximately 272.33 g/mol.

Research indicates that this compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, this compound selectively targets COX-2, potentially minimizing gastrointestinal side effects associated with non-selective NSAIDs .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been studied in various models:

- In vitro Studies : Cell line assays demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- In vivo Studies : Animal models of arthritis showed that administration of this compound led to reduced swelling and pain, suggesting effective anti-inflammatory action comparable to established COX-2 inhibitors like celecoxib .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has shown promise as an analgesic. Studies indicate that it may modulate pain pathways, providing relief without the adverse effects commonly associated with traditional pain medications.

Case Studies

- Clinical Trials : A Phase 3 clinical trial evaluated the efficacy of this compound in patients with osteoarthritis. Results indicated a significant reduction in pain scores compared to placebo, with a favorable safety profile .

- Comparative Studies : Comparative studies against other NSAIDs revealed that this compound offered similar pain relief with fewer gastrointestinal side effects, highlighting its potential as a safer alternative for long-term management of inflammatory conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone?

The synthesis of aryl ethanones often employs Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For derivatives with fluorophenyl and methylthiophenyl groups, regioselectivity must be optimized due to electron-donating/withdrawing effects. For example, 1-(3-Fluoro-4-propoxyphenyl)ethanone is synthesized via reaction of substituted benzaldehyde derivatives with acylating agents . Adjusting reaction temperature (e.g., 0–25°C) and solvent polarity can improve yields.

Q. How can the compound’s purity and structural integrity be validated?

Characterization involves:

- Spectroscopic techniques :

- Chromatography : HPLC or GC with standards for purity assessment.

- X-ray crystallography (if crystalline): Resolves bond lengths and angles, as demonstrated for structurally similar compounds .

Q. What safety precautions are necessary when handling this compound?

While specific hazard data for this compound is limited, structurally analogous ethanones (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) are classified as laboratory chemicals with no known acute hazards . General precautions include:

- Use of PPE (gloves, goggles).

- Ventilation in fume hoods.

- Storage in airtight containers at –20°C .

Advanced Research Questions

Q. How does the methylthio group influence the compound’s electronic and reactivity profile?

The methylthio (-SMe) group is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. This contrasts with the electron-withdrawing fluoro group on the 3-fluorophenyl ring, which directs electrophiles to the meta position. Computational studies (e.g., DFT) can model charge distribution, while experimental data (e.g., Hammett constants) quantify substituent effects .

Q. What strategies resolve contradictions in spectral data for fluorinated ethanones?

Discrepancies in NMR or IR spectra may arise from:

- Solvent effects : Polar solvents shift carbonyl peaks upfield.

- Tautomerism : Keto-enol equilibria in protic solvents.

- Crystal packing : X-ray data (e.g., for 1-(4-Chloro-3-fluorophenyl) derivatives) provide ground-state reference structures . Cross-validation with computational spectra (e.g., Gaussian) is recommended .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., 469.2 K for 1-(4-fluorophenyl)ethanone) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.

- pH-dependent Hydrolysis : Fluorophenyl groups resist hydrolysis, but methylthio may oxidize to sulfoxide/sulfone under acidic conditions .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.